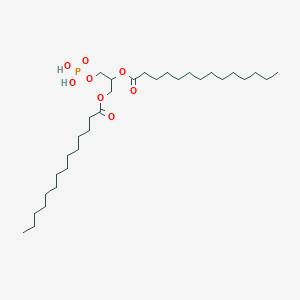

Dimyristoylphosphatidic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimyristoyl phosphatidic acid is a phosphatidic acid in which the phosphatidyl acyl groups are both myristoyl. It is a conjugate acid of a 1,2-dimyrsitoylphosphatidate(2-).

Wissenschaftliche Forschungsanwendungen

1. Interaction with Ions

Dimyristoylphosphatidic acid (DMPA) monolayers demonstrate distinct interactions with calcium and magnesium ions. Grazing incidence X-ray diffraction studies revealed that calcium ions result in shorter lattice spacings in DMPA monolayers compared to magnesium ions, indicating differences in ion hydration and potential applications in understanding ion-lipid interactions (Takahashi et al., 1996).

2. Nanotube Formation

DMPA has been utilized in the formation of nanotubes. Layer-by-layer assembly of human serum albumin and DMPA on porous anodic alumina templates resulted in monodisperse, uniform nanotubes. These structures could be significant in biological probing and sensing applications (Lu, Ai, & Li, 2005).

3. Structural and Dynamic Properties

The interaction of DMPA with calcium ions was characterized using a combination of 2H NMR, Raman, and infrared spectroscopies, and small-angle X-ray diffraction. These studies contribute to understanding the structural and dynamic properties of lipid-ion complexes, revealing the impact of ions on lipid assembly dehydration and membrane structure (Laroche et al., 1991).

4. Charge Inversion Behavior

Infrared-visible sum-frequency generation spectroscopy indicated charge inversion behavior at the lipid/water interface of DMPA monolayers. This phenomenon, involving cation adsorption, is vital for understanding electrostatic interactions at molecular interfaces (Seok & Kim, 2007).

5. Liposome Stabilization

DMPA liposomes were stabilized through adsorption of polyelectrolytes, showing resistance to destruction by detergents like sodium dodecyl sulfonate. This application is crucial in creating stable liposomal structures for potential use in drug delivery systems (Ge, Möhwald, & Li, 2003).

6. Modeling Biomolecular Interactions

DMPA was used in two-component phospholipid model monolayers to study the influence of structural parameters on calcification, a process relevant to biomineralization. Understanding the interaction of DMPA with other components like calcium carbonate provides insights into biomolecular interface behavior (Hacke, Möbius, & Lieu, 2005).

7. Influence on Thermotropic Transitions

Research on the effects of electrostatic repulsion on DMPA has provided insights into the morphology and thermotropic transitions of anionic phospholipids. These findings are critical for understanding how lipid bilayer properties are influenced by environmental factors like ionic strength (Epand & Hui, 1986).

Eigenschaften

CAS-Nummer |

30170-00-4 |

|---|---|

Produktname |

Dimyristoylphosphatidic acid |

Molekularformel |

C31H61O8P |

Molekulargewicht |

592.8 g/mol |

IUPAC-Name |

(3-phosphonooxy-2-tetradecanoyloxypropyl) tetradecanoate |

InChI |

InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36) |

InChI-Schlüssel |

OZSITQMWYBNPMW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |

Andere CAS-Nummern |

30170-00-4 |

Synonyme |

dimyristoylphosphatidic acid dimyristoylphosphatidic acid, (R)-isomer dimyristoylphosphatidic acid, barium salt, (R)-isomer DMSPTA L-alpha-dimyristoylphosphatidic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

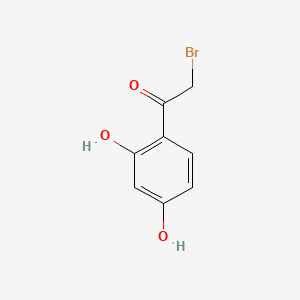

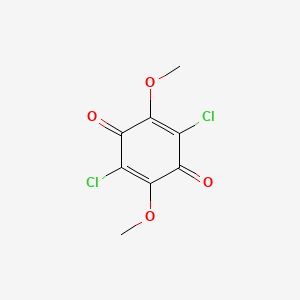

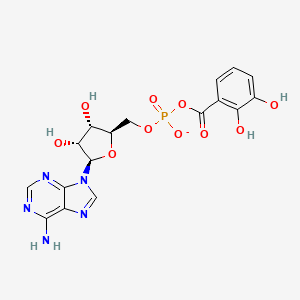

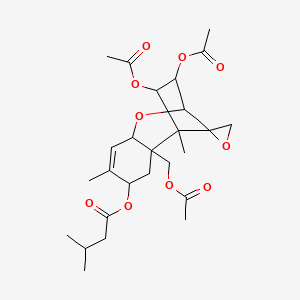

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1210213.png)

![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)

![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)

![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)

![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)